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Abstract

Celestolide (ADBI), a synthetic polycyclic musk, is a common fragrance ingredient in a variety
of consumer products. Due to its widespread use and environmental persistence,
understanding its potential for cellular toxicity is of significant interest. This technical guide
provides a comprehensive overview of the known and potential cellular mechanisms of action
for Celestolide toxicity. The primary documented mechanisms include the inhibition of
multidrug/multixenobiotic resistance (MDR/MXR) transporters and endocrine-disrupting
activities, specifically androgen receptor antagonism. This document summarizes key
guantitative data, provides detailed experimental protocols for the assays used to elucidate
these mechanisms, and presents signaling pathway and workflow diagrams to facilitate a
deeper understanding of Celestolide's cellular impact.

Introduction

Celestolide (4-acetyl-1,1-dimethyl-6-tert-butylindane) is a synthetic fragrance with a long
history of use in personal care and cleaning products. Its lipophilic nature contributes to its
bioaccumulation in fatty tissues and its persistence in the environment. While generally
regarded as having low acute toxicity, emerging research has highlighted more subtle cellular
mechanisms through which Celestolide can exert adverse effects. This guide will focus on the
molecular and cellular pathways affected by Celestolide, providing researchers with the
necessary information to design and interpret toxicological studies.
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Core Cellular Toxicity Mechanisms

The primary mechanisms of Celestolide toxicity that have been experimentally demonstrated
are the inhibition of cellular efflux pumps and the disruption of endocrine signaling pathways.
Other potential mechanisms, such as the induction of oxidative stress and apoptosis, are also
discussed as areas for further investigation.

Inhibition of Multidrug/Multixenobiotic Resistance
(MDR/MXR) Transporters

A key defense mechanism in cells against foreign chemicals (xenobiotics) is the action of ATP-
binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux
pumps to remove a wide range of substrates from the cell.[1] Inhibition of these transporters
can lead to the intracellular accumulation of other toxic substances, a phenomenon known as
chemosensitization.[2][3]

Studies have shown that Celestolide can inhibit the activity of these multidrug efflux
transporters.[1][4] This long-term inhibition means that even after exposure to Celestolide has
ceased, cells may remain more vulnerable to other toxicants.[1][4]

Data Presentation: Inhibition of Multidrug Efflux Transporters

Test
Compound Endpoint IC10 (pM) IC50 (pM) Reference
System
Marine
mussel Rhodamine B
Celestolide )
(Mytilus Efflux 0.09-0.39 0.74 - 2.56 [1]
(ADBI) . _
californianus)  Inhibition
gills

Experimental Protocol: Rhodamine B Efflux Assay for MDR/MXR Inhibition

This protocol is adapted from the methodology described by Luckenbach and Epel (2005) to
assess the inhibition of multidrug efflux transporters.[1]
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Objective: To quantify the inhibition of MDR/MXR transporter activity by Celestolide by
measuring the accumulation of the fluorescent substrate rhodamine B in a test system.

Materials:

o Test organism/cells (e.g., mussel gill tissue, or a cell line overexpressing a specific ABC
transporter like P-gp)

¢ Celestolide stock solution (in a suitable solvent like DMSO)
e Rhodamine B solution
e Incubation medium (e.qg., filtered seawater for marine organisms, or cell culture medium)
» Microplate reader with fluorescence detection capabilities
» Positive controls (e.g., verapamil, quinidine)
o Negative control (vehicle)
Procedure:
e Preparation of Test System:
o For tissue samples, dissect and prepare thin sections (e.g., of mussel gills).
o For cell cultures, seed cells in a multi-well plate and allow them to adhere overnight.
o Exposure to Celestolide:

o Prepare a series of dilutions of Celestolide in the incubation medium to cover a range of
concentrations (e.g., 0.01-100 puM).

o Include positive and negative controls.

o Incubate the tissue or cells with the Celestolide dilutions and controls for a defined period
(e.g., 2 hours).

e Rhodamine B Accumulation:
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o After the pre-incubation with Celestolide, add rhodamine B to all wells at a final
concentration that is a known substrate for the transporters being studied.

o Incubate for a further defined period (e.g., 90 minutes) to allow for rhodamine B uptake
and efflux.

o Measurement of Fluorescence:

o Wash the tissue or cells with fresh, cold incubation medium to remove extracellular
rhodamine B.

o Lyse the cells or homogenize the tissue to release the intracellular rhodamine B.

o Measure the fluorescence of the lysate/homogenate using a microplate reader
(excitation/emission wavelengths appropriate for rhodamine B).

o Data Analysis:

o Calculate the percentage of rhodamine B accumulation in the Celestolide-treated
samples relative to the vehicle control.

o Plot the percentage of accumulation against the log of the Celestolide concentration.
o Use a suitable regression model to determine the IC10 and IC50 values.

Visualization: MDR/MXR Inhibition Workflow
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Workflow for MDR/MXR Inhibition Assay

Endocrine Disruption
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Celestolide has been identified as an endocrine-disrupting chemical (EDC), with studies
demonstrating its ability to interfere with hormone receptor signaling. Specifically, it has been
shown to act as an antagonist to the human androgen receptor (hAR) and to possess weak
estrogenic activity towards the human estrogen receptor alpha (hERa).[5]

Data Presentation: Endocrine-Disrupting Activities of Celestolide

Test

Compound Receptor Activity IC50 (M) Reference
System
) CHO cells
Celestolide ) ]
hAR Antagonist 9.8 x 10-6 with reporter [5]
(ADBI)
gene
) o CHO cells
Celestolide ) Weak activity )
hERa Agonist with reporter [5]
(ADBI) observed
gene

Experimental Protocol: Androgen Receptor Antagonism Reporter Gene Assay

This protocol is based on the methodologies used in reporter gene assays to screen for
endocrine-disrupting chemicals.[5]

Objective: To determine the androgen receptor antagonistic activity of Celestolide.

Materials:

o A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or U2-OS cells) stably
transfected with:

o An expression vector for the human androgen receptor (hAR).

o Areporter plasmid containing an androgen-responsive element (ARE) linked to a reporter
gene (e.g., luciferase).

o Celestolide stock solution (in a suitable solvent like DMSO).

e Aknown AR agonist (e.g., dihydrotestosterone, DHT).
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A known AR antagonist as a positive control (e.g., flutamide).

Cell culture medium and reagents.

Luminometer for measuring luciferase activity.

Cell lysis buffer.

Luciferase assay substrate.
Procedure:
o Cell Seeding:

o Seed the stably transfected cells into a 96-well plate at an appropriate density and allow
them to attach overnight.

e Compound Exposure:
o Prepare serial dilutions of Celestolide.

o Treat the cells with the Celestolide dilutions in the presence of a fixed concentration of
DHT (a concentration that gives a submaximal activation of the receptor, e.g., 0.1 nM).

o Include wells with DHT alone (positive control for agonism), DHT plus a known antagonist
(positive control for antagonism), and vehicle control.

¢ Incubation:

o Incubate the plate for 24 hours to allow for receptor binding, gene transcription, and
reporter protein expression.

e Cell Lysis and Luciferase Assay:
o Wash the cells with phosphate-buffered saline (PBS).
o Lyse the cells using a suitable lysis buffer.

o Add the luciferase assay substrate to the cell lysate.
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o Measure the luminescence using a luminometer.

o Data Analysis:

[e]

Normalize the luciferase activity to a measure of cell viability if necessary.

o

Calculate the percentage of inhibition of DHT-induced luciferase activity for each
Celestolide concentration.

o

Plot the percentage of inhibition against the log of the Celestolide concentration.

o Determine the IC50 value from the dose-response curve.

Visualization: Androgen Receptor Antagonism Signaling Pathway
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Celestolide as an Androgen Receptor Antagonist

Potential and Hypothesized Toxicity Mechanisms

While direct evidence for Celestolide is limited, based on the toxicological profiles of other
xenobiotics, the following mechanisms are plausible areas for future research into

Celestolide's cellular toxicity.
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Induction of Oxidative Stress and Mitochondrial
Dysfunction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen
species (ROS) and the cell's ability to detoxify them, is a common mechanism of chemical-
induced toxicity. This can lead to damage to lipids, proteins, and DNA. Mitochondria are a
primary source of cellular ROS, and disruption of mitochondrial function, such as a decrease in
the mitochondrial membrane potential (AyM), can lead to increased ROS production.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

Objective: To assess changes in mitochondrial membrane potential in cells exposed to
Celestolide using the fluorescent probe JC-1.

Materials:

Cell line of interest (e.g., HepG2 human liver cancer cells).

Celestolide stock solution.

JC-1 staining solution.

A positive control for mitochondrial depolarization (e.g., CCCP).

Fluorescence microscope or flow cytometer.

Procedure:

e Cell Culture and Treatment:

o Culture cells in a suitable format (e.g., multi-well plate or culture dish).

o Treat cells with various concentrations of Celestolide for a defined time period. Include
positive and negative controls.

e JC-1 Staining:
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o Remove the treatment medium and incubate the cells with the JC-1 staining solution in the
dark (e.g., for 15-30 minutes at 37°C).

e Washing:
o Wash the cells with PBS or culture medium to remove excess JC-1.
e Fluorescence Measurement:

o Microscopy: Observe the cells under a fluorescence microscope using filters for both
green fluorescence (JC-1 monomers, indicating low AYM) and red fluorescence (J-
aggregates, indicating high AQM).

o Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the
fluorescence intensity in both the green and red channels.

o Data Analysis:

o Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates
mitochondrial depolarization.

Visualization: Oxidative Stress and Mitochondrial Dysfunction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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